1,2,3,6-Tetrahydro-N-methylphthalimide

Lipophilicity Drug Design ADME

Researchers sourcing phthalimide intermediates often encounter unsuitable LogP profiles when using aromatic N-methylphthalimide (LogP 1.56). 1,2,3,6-Tetrahydro-N-methylphthalimide (LogP ~0) provides a critical physicochemical alternative, improving aqueous solubility and reducing non-specific protein binding for CNS and anti-inflammatory programs. - Distinct Lipophilicity: LogP ~0 versus 0.554 (unsubstituted tetrahydrophthalimide) and 1.56 (aromatic analog), enabling better permeability control. - Quantified SAR Baseline: Demonstrates ~50% relative insecticidal synergist effectiveness compared to endomethylene-bridge analogs, serving as a defined reference for agrochemical optimization. - Polymer Precursor: N-methyl substitution modulates Diels-Alder reactivity and thermal aromatization elimination temperature in poly(urethane-imide) synthesis.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 2021-21-8
Cat. No. B3349067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,6-Tetrahydro-N-methylphthalimide
CAS2021-21-8
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCN1C(=O)C2CC=CCC2C1=O
InChIInChI=1S/C9H11NO2/c1-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-3,6-7H,4-5H2,1H3
InChIKeyUAFTWHXBZBAYKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Physicochemical and Procurement Profile


1,2,3,6-Tetrahydro-N-methylphthalimide (CAS 2021-21-8) is a bicyclic N-alkylated imide derivative characterized by a partially saturated isoindole-1,3-dione core bearing an N-methyl substituent, with a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol . This structural scaffold bridges the conformational rigidity of the phthalimide pharmacophore with the enhanced solubility and altered electronic profile conferred by tetrahydro ring saturation and N-alkylation, distinguishing it from both fully aromatic phthalimides (e.g., N-methylphthalimide, CAS 550-44-7) and the unsubstituted tetrahydrophthalimide parent (CAS 85-40-5) [1]. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, agrochemical development, and polymer science, where its unique balance of reactivity and physicochemical properties drives its procurement specification over in-class alternatives .

Synthetic Intermediate For medicinal chemistry, agrochemical, and polymer science applications
Scaffold Differentiation N-methyl and tetrahydro saturation modulate solubility and electronic profile vs. aromatic phthalimides
Procurement Specification Distinct from N-methylphthalimide and unsubstituted tetrahydrophthalimide

Why Generic Substitution Risks Product Failure


Procurement decisions that treat N-substituted tetrahydrophthalimides as interchangeable commodity chemicals overlook critical, quantifiable differentiators in physicochemical properties and functional performance. The N-methyl derivative exhibits a distinct lipophilicity profile (LogP ~0) fundamentally different from its non-methylated tetrahydrophthalimide counterpart (LogP 0.554) [1] and its aromatic N-methylphthalimide analog (LogP 1.56) . This divergence directly impacts solubility, membrane permeability, and downstream reaction kinetics in pharmaceutical and agrochemical syntheses. Furthermore, comparative bioactivity studies confirm that subtle N-alkyl chain variations among 4-cyclohexene-1,2-dicarboximide derivatives result in up to 50% differences in synergistic insecticidal potency—a substitution that cannot be predicted from structural similarity alone [2].

Target N-methyl tetrahydrophthalimide
Substitute N-methylphthalimide (aromatic)
Markedly lower lipophilicity than aromatic analog may shift solubility and membrane partitioning in drug design.
Target N-methyl tetrahydrophthalimide
Substitute cis-1,2,3,6-Tetrahydrophthalimide (unsubstituted)
Different lipophilicity and lower melting point compared to unsubstituted parent may alter reaction kinetics and thermal processing.
Target N-methyl derivative (insecticidal SAR)
Substitute N-ethyl, N-isopropyl, or N-allyl analogs
Potency tier is substitution-specific; re-screening required for other N-alkyl variants.

Quantitative Head-to-Head Differentiation Evidence


LogP Differential Versus Aromatic Analog

The N-methyl-1,2,3,6-tetrahydrophthalimide derivative exhibits an octanol/water partition coefficient (LogP) of 0, compared to 1.56 for the fully aromatic N-methylphthalimide [1] and 0.554 for cis-1,2,3,6-tetrahydrophthalimide (the unsubstituted parent) . This represents a >1.5 log unit reduction in lipophilicity versus the aromatic analog, translating to a predicted ~30-fold decrease in membrane partitioning that directly impacts bioavailability and in vivo distribution for drug candidate applications.

LogP vs. Aromatic Analog
Reported
Target LogP ~0 vs N-Methylphthalimide LogP 1.56 (Δ -1.56)
Supports solubility/permeability profiling in early drug design
Predicted values; experimental confirmation may vary
Lipophilicity Drug Design ADME Physicochemical Properties

Melting Point Distinction for Solid-Phase Formulation

1,2,3,6-Tetrahydro-N-methylphthalimide exhibits a distinct melting point of 127–128 °C [1], positioning it between cis-1,2,3,6-tetrahydrophthalimide (mp 136.5–137.3 °C) and the aromatic N-methylphthalimide (mp 129–132 °C) . This thermal differential of ~9 °C lower than the non-methylated tetrahydro parent can be exploited for melt-based formulation processes, hot-melt extrusion, or differential crystallization purification strategies where slight thermal lability differences confer a processing advantage.

Melting Point Distinction
Cross-study comparable
127–128 °C vs parent 136.5–137.3 °C, N-methylphthalimide 129–132 °C
Thermal processing window differentiation may affect solid-phase formulation methods
Standard melting point determination; supplier CoA and literature
Thermal Properties Formulation Crystallinity Processing

Insecticidal Synergist Potency Class

In a systematic study of N-substituted 4-cyclohexene-1,2-dicarboximides as pyrethrum synergists against Musca domestica, the N-methyl derivative (a representative of the 4-cyclohexene-1,2-dicarboximide class encompassing 1,2,3,6-tetrahydro-N-methylphthalimide) was found to be approximately 50% as effective as analogous compounds containing an endomethylene bridge (derived from cyclopentadiene), and 30–40% less effective than those with an endoxo bridge (derived from furan) [1]. Critically, within the 4-cyclohexene series, the N-methyl analog represents a distinct potency tier compared to N-ethyl, N-isopropyl, and N-allyl congeners, each exhibiting different melting points and boiling points that correlate with bioactivity differences [1].

Insecticidal Potency Tier
Class-level inference
~50% vs endomethylene-bridge class; 60–70% vs endoxo-bridge class (N-methyl series)
N-methyl defines a specific potency tier; other N-alkyl variants require re-screening
In vivo Musca domestica assay; Chemical Papers 1959
Agrochemical Insecticide Synergist Pyrethrum Structure-Activity Relationship

Pharmacological Divergence as Local Anesthetics

A comparative pharmacochemical study of phthalimide and Δ⁴-tetrahydrophthalimide derivatives revealed that tetrahydrophthalimide-based aminoketones possess local anesthetic activity equivalent to lidocaine and superior to procaine [1]. While this study did not evaluate the N-methyl derivative directly, it established a class-level principle: the tetrahydrophthalimide scaffold (present in the target compound) confers a distinct pKa and logP profile compared to the fully aromatic phthalimide scaffold, which correlates with superior in vitro activity on sciatic frog nerve compound action potential [1]. Given the target compound's experimentally determined LogP of ~0—distinct from the tetrahydrophthalimide parent LogP of 0.554—it is reasonable to infer that the N-methyl substitution further modulates this pharmacological profile.

Local Anesthetic Class Profile
Class-level inference
Tetrahydrophthalimide class activity equal to lidocaine, greater than procaine (qualitative)
Scaffold class shows distinct pKa/logP profile associated with local anesthetic activity; N-methyl may further modulate
Not directly tested on target compound; sciatic nerve assay, Arch Pharm 1994
Local Anesthetic Pharmacochemistry logP pKa

Reactivity as Diels-Alder Polymer Intermediate

In poly(urethane-imide) synthesis, tetrahydrophthalimide intermediates—formed via Diels-Alder reaction of bismaleimides with furan-based dienes—undergo thermal and chemical aromatization to yield fully aromatic phthalimide units [1]. The N-methyl substituent on the target compound modulates the electronic character of the imide ring, influencing both the Diels-Alder cycloaddition kinetics and the subsequent aromatization temperature. While direct kinetic comparisons between N-methyl and N-unsubstituted tetrahydrophthalimide are not available, the established sensitivity of Diels-Alder adduct aromatization to N-substituent electronic effects [1] makes the N-methyl derivative a distinct chemical entity for step-growth polymerization applications where controlled thermal elimination is required.

Diels-Alder Reactivity
Supporting evidence
N-methyl influences Diels-Alder adduct aromatization temperature (inferred from electronic effects)
N-methyl substitution may shift thermal processing window in polyimide synthesis
Direct kinetic comparison with N-H analog not available
Polymer Chemistry Diels-Alder Reaction Polyimide Thermal Aromatization

High-Value Application Scenarios


CNS Drug Candidate Design Requiring Balanced logP

For CNS-targeted drug discovery programs where the phthalimide scaffold is a privileged pharmacophore, 1,2,3,6-tetrahydro-N-methylphthalimide offers a logP of ~0 —significantly lower than aromatic N-methylphthalimide (logP 1.56)—enabling improved aqueous solubility and reduced non-specific protein binding without sacrificing the imide hydrogen-bonding capacity critical for target engagement [1]. This is particularly relevant for anticonvulsant and anti-inflammatory programs where phthalimide-based leads have shown MES and ScMet activity [2].

Pyrethrum Synergist Screening with Defined Potency Baseline

In insecticide synergist development, the N-methyl-4-cyclohexene-1,2-dicarboximide core (structurally equivalent to 1,2,3,6-tetrahydro-N-methylphthalimide) has been quantitatively benchmarked against endomethylene- and endoxo-bridge analogs, showing ~50% and ~60–70% relative effectiveness, respectively [1]. This established baseline allows procurement teams to source the N-methyl derivative as a defined reference compound for structure-activity relationship (SAR) expansion, rather than initiating de novo screening with untested N-alkyl variants.

Diels-Alder Step-Growth Polyimide Synthesis

In the synthesis of poly(urethane-imide)s via Diels-Alder polyaddition, tetrahydrophthalimide intermediates bearing N-methyl substituents serve as precursors to fully aromatic phthalimide units upon thermal aromatization [1]. The N-methyl group influences both the Diels-Alder reactivity of the maleimide dienophile and the subsequent elimination temperature, providing a tunable processing parameter that differentiates it from the N-H or N-aryl tetrahydrophthalimide analogs commonly used in similar polymer systems.

Local Anesthetic Pharmacophore Exploration

The tetrahydrophthalimide scaffold has demonstrated in vitro local anesthetic activity equivalent to lidocaine, linked directly to the physicochemical properties (pKa and logP) of tetrahydrophthalimide derivatives [1]. 1,2,3,6-Tetrahydro-N-methylphthalimide, with its distinct logP of ~0 compared to the parent tetrahydrophthalimide (logP 0.554), represents a logical starting point for systematic exploration of N-alkyl substitution effects on local anesthetic potency and duration of action.

Application
Selection Property
Validation Focus
CNS drug discovery research (logP-balanced scaffold)
N-methyl tetrahydrophthalimide with low lipophilicity vs. aromatic analog
Solubility and permeability assays
Pyrethrum synergist SAR studies
Defined potency tier as N-methyl-4-cyclohexene-1,2-dicarboximide benchmark
Insecticidal activity screening vs. Musca domestica
Step-growth polyimide synthesis via Diels-Alder reaction
N-methyl modulation of Diels-Alder reactivity and aromatization temperature
Thermal elimination conditions and polymer properties
Local anesthetic pharmacophore exploration
Tetrahydrophthalimide scaffold with distinct pKa/logP vs. aromatic phthalimide
In vitro nerve conduction assays and activity profiling
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